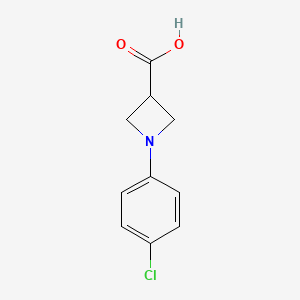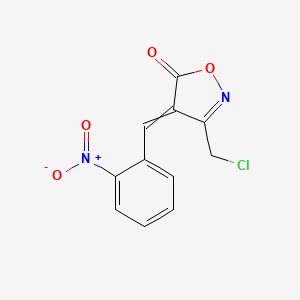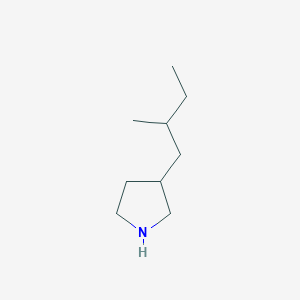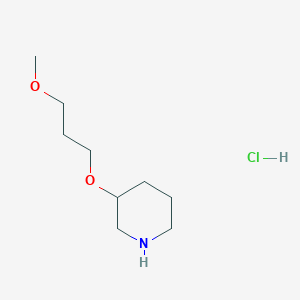![molecular formula C8H5BrN2O2 B1452427 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid CAS No. 1190314-17-0](/img/structure/B1452427.png)
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid
Vue d'ensemble
Description
“3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds play a significant role in cancer therapy as they target the FGFR signaling pathway, which is essential in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds .
Applications De Recherche Scientifique
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid has been used in various scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals and agrochemicals, such as antibiotics, antifungals, and herbicides. It has also been used in the determination of enzyme kinetics, as it is a useful tool for studying the catalytic activity of enzymes. In addition, this compound has been used to study protein-ligand interactions, as it has been found to bind to specific proteins and alter their activity.
Mécanisme D'action
The mechanism of action of 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid is not yet fully understood. However, it is thought to interact with proteins in several ways. First, it is thought to bind to specific proteins and alter their activity. Second, it is thought to interact with enzymes and inhibit their catalytic activity. Third, it is thought to interact with receptors on the surface of cells and alter their signaling pathways. Finally, it is thought to interact with DNA and alter gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to interact with proteins, enzymes, receptors, and DNA, which suggests that it may have an effect on various biochemical and physiological processes. For example, it has been found to inhibit the activity of certain enzymes, which suggests that it may have an effect on metabolic processes. In addition, it has been found to interact with receptors on the surface of cells, which suggests that it may have an effect on cell signaling pathways. Finally, it has been found to interact with DNA, which suggests that it may have an effect on gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized through several methods. Another advantage is that it is a versatile building block for organic synthesis, as it can be used in the synthesis of pharmaceuticals and agrochemicals. A limitation is that it is not yet fully understood, as its mechanism of action and biochemical and physiological effects are not yet fully understood.
Orientations Futures
The potential future directions for 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid are numerous. One potential direction is to further study its mechanism of action and biochemical and physiological effects. This could be done by studying its interaction with proteins, enzymes, receptors, and DNA. Another potential direction is to develop new synthesis methods for this compound. This could be done by exploring new reaction conditions and new reagents. Finally, a third potential direction is to develop new applications for this compound. This could be done by exploring its potential use in the synthesis of new pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-11-7-6(5)4(8(12)13)1-2-10-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHZKMNKZGVAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



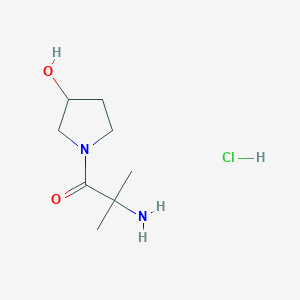
![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1452348.png)
